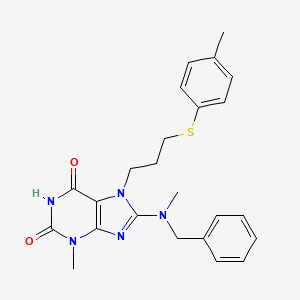
8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. This compound is characterized by its unique combination of functional groups, including a benzyl(methyl)amino group, a methyl group, and a p-tolylthio group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes.
Introduction of the benzyl(methyl)amino group: This step involves the alkylation of the purine core with benzyl chloride and methylamine under basic conditions.
Attachment of the p-tolylthio group: This can be done through a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group on the purine core.
Final modifications: Additional steps may be required to introduce the methyl group and ensure the correct positioning of all functional groups.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the p-tolylthio group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(benzyl(methyl)amino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 8-(benzylamino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione
- 8-(methylamino)-3-methyl-7-(3-(p-tolylthio)propyl)-1H-purine-2,6(3H,7H)-dione
- 8-(benzyl(methyl)amino)-3-methyl-7-(3-(phenylthio)propyl)-1H-purine-2,6(3H,7H)-dione
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C24H27N5O2S |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
8-[benzyl(methyl)amino]-3-methyl-7-[3-(4-methylphenyl)sulfanylpropyl]purine-2,6-dione |
InChI |
InChI=1S/C24H27N5O2S/c1-17-10-12-19(13-11-17)32-15-7-14-29-20-21(28(3)24(31)26-22(20)30)25-23(29)27(2)16-18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,26,30,31) |
InChI-Schlüssel |
OAEFRWCOIFRITP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















